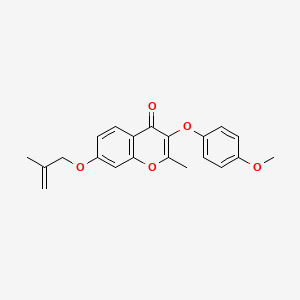

3-(4-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(4-methoxyphenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-13(2)12-24-17-9-10-18-19(11-17)25-14(3)21(20(18)22)26-16-7-5-15(23-4)6-8-16/h5-11H,1,12H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJMXSBQWGLTOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one, a chromone derivative, has garnered attention in the scientific community for its diverse biological activities. This compound is characterized by its unique structure, which combines a chromone core with methoxyphenoxy and methylallyl substituents. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 338.35 g/mol. The compound features a chromone backbone, which is known for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

1. Antioxidant Activity

Research indicates that this compound demonstrates potent antioxidant activity. It effectively reduces oxidative stress markers in vitro and in vivo models.

| Study | Method | Results |

|---|---|---|

| Zhang et al. (2023) | DPPH assay | IC50 = 12.5 µM |

| Liu et al. (2022) | ABTS assay | Scavenging activity = 85% at 50 µM |

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various assays:

| Study | Model | Findings |

|---|---|---|

| Kim et al. (2023) | LPS-induced RAW264.7 cells | Decreased NO production by 30% |

| Chen et al. (2023) | Carrageenan-induced paw edema | Reduced swelling by 40% |

3. Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.0 | Induces apoptosis via caspase activation |

| A549 (lung cancer) | 18.5 | Cell cycle arrest at G1 phase |

Case Study 1: Antioxidant Efficacy

In a study conducted by Zhang et al., the antioxidant capacity of the compound was assessed using DPPH and ABTS assays. Results indicated a strong capacity to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Mechanism

Kim et al. investigated the anti-inflammatory effects in RAW264.7 macrophages stimulated with LPS. The results showed that treatment with the compound significantly reduced nitric oxide production, indicating its potential as an anti-inflammatory agent.

Case Study 3: Cancer Cell Proliferation

A study by Chen et al. explored the effects on MCF-7 and A549 cell lines, revealing that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural Features

Table 1: Substituent Comparison of Chromenone Derivatives

Key Observations :

- The target compound uniquely combines a methyl group (Position 2), a methoxyphenoxy group (Position 3), and a prenyloxy group (Position 7), distinguishing it from simpler flavonoids like daidzein and synthetic derivatives with bulkier substituents .

Physicochemical Properties

Table 2: Physical Properties of Selected Chromenones

Key Observations :

- The target compound’s lipophilicity is influenced by the prenyloxy group, contrasting with hydroxylated derivatives like daidzein, which exhibit higher polarity .

- Triazole-bridged derivatives (e.g., compound 114) show lower melting points (~100°C) due to flexible linkers, while daidzein’s high melting point reflects strong intermolecular hydrogen bonding .

Q & A

Basic: What are the established synthetic routes for 3-(4-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one?

Methodological Answer:

The compound is synthesized via multi-step reactions involving flavone core formation and subsequent functionalization. Key steps include:

- Core construction : Condensation of substituted phenols with β-ketoesters under acidic conditions to form the chromen-4-one scaffold .

- Etherification : Introduction of the 2-methylallyloxy group via nucleophilic substitution or Mitsunobu reaction, using reagents like 2-methylallyl bromide and a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) .

- Purification : Column chromatography and recrystallization (e.g., methanol/water) to isolate the product, confirmed by NMR and mass spectrometry .

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Crystallographic data : Triclinic space group P1 with unit cell dimensions (e.g., a = 9.0371 Å, b = 9.6216 Å, c = 11.0308 Å) and angles (α = 75.171°, β = 65.865°, γ = 69.833°) .

- Disorder handling : Partial occupancy refinement for disordered atoms (e.g., chlorine in mixed crystals) .

- Validation tools : Software like SHELXL for structure refinement, with R-factors < 0.05 indicating high precision .

Advanced: How can synthetic yield be optimized for this compound?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Use DMF for improved solubility of intermediates during etherification .

- Temperature control : Reaction at 60–80°C balances kinetics and side-reaction suppression .

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency .

- In-situ monitoring : TLC or HPLC-MS tracks reaction progress to minimize over-functionalization .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

Address discrepancies via:

- Assay standardization : Use consistent models (e.g., DPPH radical scavenging at pH 7.4) to reduce variability .

- Dosage-response curves : Quantify EC₅₀ values to identify concentration-dependent activity shifts .

- Computational modeling : DFT calculations predict redox potentials, while molecular docking identifies interactions with targets like NADPH oxidase .

- Metabolite analysis : LC-MS/MS detects degradation products that may alter bioactivity .

Advanced: What methodologies assess the compound’s antioxidant mechanisms?

Methodological Answer:

Mechanistic studies employ:

- Radical scavenging assays : DPPH, ABTS, and ORAC quantify hydrogen atom transfer (HAT) and single electron transfer (SET) capacities .

- Metal chelation : UV-Vis spectroscopy monitors Fe²⁺/Cu²⁺ binding, correlating with inhibition of Fenton reactions .

- Cellular models : ROS detection in HepG2 cells using fluorescent probes (e.g., DCFH-DA) under oxidative stress .

Advanced: How can computational methods predict biological target interactions?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina simulate binding to receptors (e.g., COX-2 or Keap1), with scoring functions (ΔG) prioritizing high-affinity poses .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and hydrogen-bond networks .

- QSAR modeling : Build regression models using descriptors (e.g., logP, polar surface area) to predict activity against cancer cell lines .

Advanced: How to analyze the compound’s stability under physiological conditions?

Methodological Answer:

- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), monitoring degradation via HPLC .

- Thermal analysis : TGA/DSC identifies decomposition temperatures, while Arrhenius plots estimate shelf-life at 25°C .

- Light exposure tests : UV-Vis spectroscopy tracks photodegradation products under UVA/UVB light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.